![molecular formula C13H12F3N3O B1386016 N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine CAS No. 1086379-21-6](/img/structure/B1386016.png)
N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine
描述
“N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine” is a chemical compound with the molecular formula C13H12F3N3O and a molar mass of 283.25 . It is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity and unique mode of action .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “this compound”, involves a series of reactions . The process typically involves the use of bioisosterism, where a series of pyrimidinamine derivatives are designed and synthesized using a template .Molecular Structure Analysis
The molecular structure of “this compound” is determined by its chemical formula, C13H12F3N3O . Further analysis of its structure can be obtained through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps . These reactions are typically carried out under specific conditions and require careful control to ensure the desired product is obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined through various analytical techniques. For instance, its molecular weight is 283.25 .作用机制
Mode of Action
It is known that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information about its biological targets and mode of action .
未来方向
The future directions for “N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine” and similar compounds are promising. They have been a hot topic in the pesticide field for many years due to their excellent biological activity . Furthermore, they have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
生化分析
Biochemical Properties
N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as aldehyde oxidase and cytochrome P450 enzymes . The interaction with these enzymes is primarily through the binding of the trifluoromethyl group to the active site, leading to enzyme inhibition. Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their function and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving receptor tyrosine kinases and G-protein coupled receptors . By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of genes involved in oxidative stress response and downregulate genes associated with cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s binding affinity to enzyme active sites, leading to competitive inhibition . This inhibition can result in the alteration of metabolic flux and the accumulation of specific metabolites. Furthermore, this compound can activate or inhibit transcription factors, thereby influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been shown to induce adaptive responses in cells, such as increased expression of detoxifying enzymes and stress response proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to enhance metabolic activity and improve cellular function . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects is dose-dependent, and careful dosage optimization is necessary to minimize toxicity while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 and aldehyde oxidase . These interactions can lead to the formation of reactive metabolites, which may further participate in secondary metabolic reactions. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of key metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets. Additionally, binding to plasma proteins can influence its distribution and accumulation in various tissues.
属性
IUPAC Name |
N-methyl-1-[4-[2-(trifluoromethyl)pyrimidin-4-yl]oxyphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-17-8-9-2-4-10(5-3-9)20-11-6-7-18-12(19-11)13(14,15)16/h2-7,17H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMPCLKICIBFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OC2=NC(=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


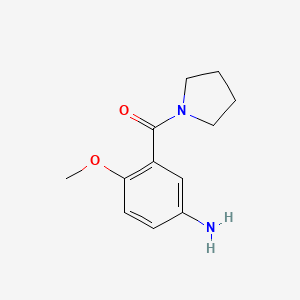
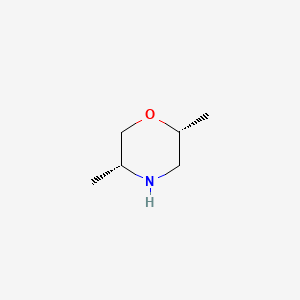
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1385938.png)
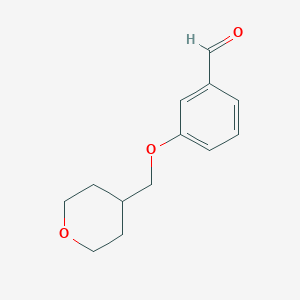
amine](/img/structure/B1385944.png)
amine](/img/structure/B1385945.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385948.png)
![2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid](/img/structure/B1385949.png)
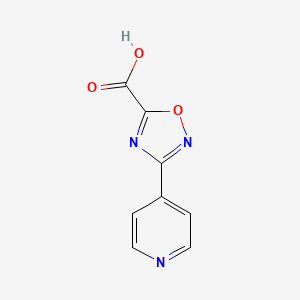
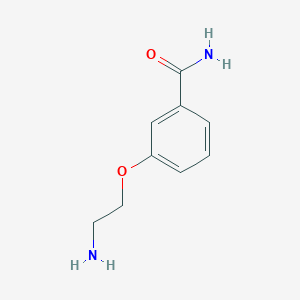
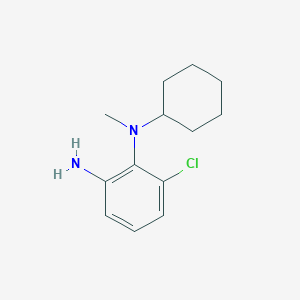

![3-[(3-Amino-2-pyridinyl)amino]-1-propanol](/img/structure/B1385956.png)
